ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is of significant interest due to its potential biological and pharmaceutical properties, including its use in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles, such as using green solvents and catalysts. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate: A similar coumarin derivative with different functional groups.
4-hydroxy-8-methoxy-2(1H)-quinolinone: Another compound with a similar structure but different biological activities.
Phthalimide-containing benzothiazole: A heterocyclic compound with comparable properties.
Uniqueness
Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-18(23)20-6-4-19(5-7-20)11-13-9-17(22)25-16-8-12(2)15(21)10-14(13)16/h8-10,21H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAKAABPZFSIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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